molecular formula C12H11NO3 B11102299 3-(3-Formyl-1H-indol-2-yl)propanoic acid

3-(3-Formyl-1H-indol-2-yl)propanoic acid

Cat. No.: B11102299
M. Wt: 217.22 g/mol
InChI Key: QNWGDIOXNGEWAB-UHFFFAOYSA-N
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Description

3-(3-Formyl-1H-indol-2-yl)propanoic acid is a substituted indole derivative featuring a formyl group (-CHO) at the 3-position of the indole ring and a propanoic acid side chain at the 2-position. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, such as amino acids (e.g., tryptophan) and pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(3-formyl-1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C12H11NO3/c14-7-9-8-3-1-2-4-10(8)13-11(9)5-6-12(15)16/h1-4,7,13H,5-6H2,(H,15,16)

InChI Key

QNWGDIOXNGEWAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CCC(=O)O)C=O

Origin of Product

United States

Preparation Methods

Example Procedure (Adapted from):

  • Substrate Preparation : Start with 1H-indole-2-carbaldehyde.

  • Alkylation : React with bromoacetaldehyde dimethyl acetal in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 20–25°C.

  • Hydrolysis : Treat the intermediate with aqueous HCl to yield 3-(1H-indol-2-yl)propanoic acid.

Key Considerations :

  • Yields for analogous reactions range from 45–65%.

  • Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency.

Formylation Strategies

Introducing the formyl group at the indole 3-position often employs the Vilsmeier-Haack reaction. While this method typically targets the 1-position, directing groups or protective strategies may enable 2-yl selectivity.

Vilsmeier-Haack Protocol (Adapted from):

  • Protection : Acetylate the hydroxyl group of 3-(1H-indol-2-yl)propanol using acetic anhydride.

  • Formylation : React with POCl₃ and DMF at 0–5°C, followed by quenching with ice-water.

  • Deprotection : Remove the acetyl group via alkaline hydrolysis to yield 3-(3-formyl-1H-indol-2-yl)propanoic acid.

Optimization Notes :

  • Unprotected hydroxyl groups lead to side reactions; acetylation is critical.

  • Reaction temperatures above 5°C reduce selectivity.

Hydrolysis and Protection-Deprotection Sequences

Carboxylic acid functionality is often introduced via hydrolysis of ester precursors. For instance:

Ester Hydrolysis (Adapted from):

  • Ester Synthesis : Alkylate indole-2-carbaldehyde with methyl acrylate via Michael addition.

  • Acid Formation : Hydrolyze the methyl ester using 6N HCl at reflux for 4 hours.

Yield Data :

StepReagentYield (%)
Ester SynthesisMethyl acrylate70
HydrolysisHCl85

Catalytic Methods for Enhanced Efficiency

Transition-metal catalysts, such as dysprosium triflate, improve reaction rates in indole functionalization. A case study from demonstrates:

Catalytic Condensation:

  • Substrate Mix : Combine 1H-indole-2-carbaldehyde with 3-(1H-indol-1-yl)propanol in methanol.

  • Catalysis : Add Dy(OTf)₃ (5 mol%) and reflux for 12 hours.

  • Oxidation : Treat with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to isolate the formylated product.

Performance Metrics :

  • Catalyst loading <5% minimizes side products.

  • DDQ oxidation achieves >90% conversion.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on scalability, yield, and complexity:

MethodYield (%)ComplexityScalabilityKey Reference
Alkylation-Hydrolysis65ModerateHigh
Vilsmeier-Haack55HighModerate
Catalytic Condensation75ModerateHigh

Chemical Reactions Analysis

Hydrolysis of Esters

  • Mechanism : Conversion of methyl esters (e.g., methyl 3-(3-formyl-1H-indol-2-yl)propanoate) to the carboxylic acid form via alkaline hydrolysis.

  • Conditions : Lithium hydroxide (LiOH) in dioxane/water mixtures, followed by acidification with HCl .

  • Outcome : Formation of the free carboxylic acid, critical for subsequent reactions.

Oxidation Reactions

  • Reagents : Dess-Martin periodinane (DMP) in dichloromethane/pyridine mixtures.

  • Mechanism : Oxidation of alcohols (e.g., hydroxymethyl groups) to formyl groups, generating the aldehyde functionality .

Synthesis Table

StepReagentsConditionsOutcome
HydrolysisLiOH (4 M aqueous)Dioxane/water, pH 4Free carboxylic acid
OxidationDess-Martin periodinaneDCM/pyridine, 1 hFormation of formyl group

Functional Group Reactivity

The compound’s reactivity stems from its three key functional groups:

  • Indole Ring : Susceptible to electrophilic substitution, particularly at the 3-position.

  • Formyl Group : Reacts in nucleophilic additions (e.g., hydrazine or Grignard reagents).

  • Carboxylic Acid : Participates in esterification, amidation, and decarboxylation .

Oxidation

The formyl group undergoes oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ in acidic media). This reaction is critical for synthesizing derivatives with enhanced polar functional groups.

Nucleophilic Addition

The aldehyde group reacts with hydrazines, yielding hydrazones. This reaction is foundational for synthesizing bioactive derivatives, such as antimicrobial agents .

Formylation via Wilsmeier-Haack Reaction

While not directly applied to this compound, analogous indole derivatives undergo formylation using the Wilsmeier-Haack method (DMF, POCl₃). This suggests potential for introducing aldehyde groups at specific indole positions .

Saponification

The ester-to-acid conversion (e.g., methyl ester → carboxylic acid) proceeds via nucleophilic attack by hydroxide ions, facilitated by alkaline conditions .

Research Findings

  • Biological Activity : Derivatives with extended carbon chains (C5–C6) show enhanced antibacterial activity, likely due to improved membrane targeting .

  • Toxicity : Activity-toxicity ratios exceeding 10:1 indicate potential therapeutic utility .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including 3-(3-Formyl-1H-indol-2-yl)propanoic acid. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Key Findings:

  • The minimum inhibitory concentration (MIC) of certain derivatives was as low as 0.5 µg/mL against Gram-positive bacteria.
  • The structure-activity relationship suggests that modifications to the carbon chain length can enhance antibacterial efficacy.

Potential as Anticancer Agents

Indole derivatives are also being explored for their potential anticancer properties. The ability of these compounds to interact with biological targets involved in cancer progression makes them candidates for further investigation. Studies have shown that certain indole derivatives can induce apoptosis in cancer cells, providing a basis for their use in cancer therapeutics .

Role in Neurobiology

Compounds like this compound are being studied for their neuroprotective effects. Indole derivatives have been implicated in neurotransmitter modulation and neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases .

Research Insights:

  • Indole compounds may enhance cognitive function and protect neuronal cells from damage.
  • Further studies are needed to elucidate the mechanisms through which these compounds exert their neuroprotective effects.

Synthesis of Functional Materials

The unique properties of this compound allow it to be used as a building block in the synthesis of functional materials. Its reactivity can be exploited to create polymers or hybrid materials with tailored properties for applications in electronics and photonics .

Applications:

  • Development of organic light-emitting diodes (OLEDs).
  • Synthesis of materials with specific optical or electrical properties.

Case Studies

StudyObjectiveFindings
Investigate antibacterial activityIdentified significant activity against MRSA with MIC values < 0.5 µg/mL
Evaluate neuroprotective effectsSuggested potential benefits in cognitive function enhancement
Explore material applicationsDemonstrated utility in synthesizing advanced functional materials

Mechanism of Action

The mechanism of action of 3-(3-Formyl-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group and the indole ring play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences from 3-(3-Formyl-1H-indol-2-yl)propanoic acid:

Compound Name Substituents Key Properties Reference
L-Tryptophan - 3-(1H-indol-3-yl)propanoic acid
- Amino group at C2
Molecular weight: 204.23 g/mol
Essential amino acid; precursor to serotonin
3-(1H-Indol-3-yl)-2-methylpropanoic acid - Methyl group at C2 instead of formyl
- Propanoic acid at C3
Simplified analog; potential use in metabolic studies
3-(1H-Indol-3-yl)-2-oxopropanoic acid - Oxo group (-C=O) at C2
- Propanoic acid at C3
Increased acidity due to ketone; possible intermediate in biosynthesis
Digyaindoleacid A - 4-Hydroxyphenyl and oxobut-1-en-2-yloxy groups
- Propanoic acid at C3
Cytotoxic activity (43.2% mortality in brine shrimp assay at 0.1 mg/mL)
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid - Chloro and phenyl groups at C7 and C2
- Propanoic acid at C3
Molecular weight: 299.75 g/mol
Potential antimicrobial or anticancer activity
Dioxindolyl-L-alanine - Hydroxy and dioxo groups on indole
- Amino acid side chain
Antioxidant or neuroprotective properties

Key Structural and Functional Differences:

Substituent Position: The formyl group at the indole's 3-position distinguishes the target compound from analogs like L-tryptophan (indol-3-yl) and 3-(1H-indol-3-yl)-2-methylpropanoic acid (methyl at C2) . The propanoic acid chain at the 2-position contrasts with compounds like Digyaindoleacid A (substituted phenyl and oxobutene groups) .

Reactivity: The formyl group enhances electrophilicity, enabling Schiff base formation or condensation reactions, unlike methyl or hydroxyl substituents in other analogs . Compared to 3-(1H-indol-3-yl)-2-oxopropanoic acid, the formyl group may offer different hydrogen-bonding or chelation capabilities .

Amino acid analogs like L-tryptophan highlight the importance of the indole scaffold in neurotransmitter synthesis, which could extend to derivatives with modified side chains .

Physicochemical Properties (Inferred from Analogs)

  • Molecular Formula: Estimated as C₁₂H₁₁NO₃ (assuming formyl at C3 and propanoic acid at C2).
  • Molecular Weight : ~233.22 g/mol.
  • Solubility : Likely polar due to the carboxylic acid group, similar to L-tryptophan (water-soluble) .
  • Acidity: pKa of the carboxylic acid group expected to be ~4.2–4.5, comparable to other propanoic acid derivatives .

Biological Activity

3-(3-Formyl-1H-indol-2-yl)propanoic acid is an indole derivative that has garnered attention in recent years due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound this compound features an indole ring structure, which is known for its diverse biological activities. The synthesis of this compound typically involves condensation reactions of indole derivatives with appropriate aldehydes or carboxylic acids. For instance, one method reported includes the reaction of 3-formylindole with propanoic acid under specific conditions to yield the target compound .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives of indole compounds have shown MIC values as low as 0.5 µg/mL against MRSA, suggesting that structural modifications can enhance antibacterial potency .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundMRSA0.5
Tris(1H-indol-3-yl)methylium saltsStaphylococcus epidermidis0.5
Tris(1H-indol-3-yl)methylium saltsEscherichia coli8

Antifungal Activity

In addition to antibacterial effects, this compound also exhibits antifungal activity. Research indicates that certain indole derivatives can inhibit fungal strains such as Candida albicans and Aspergillus species. The antifungal activity varies with structural modifications; for example, compounds with additional hydroxyl or methoxy groups tend to show improved efficacy .

Anticancer Activity

The anticancer potential of this compound is another area of interest. Studies have demonstrated that indole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Notably, some derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Studies

  • Study on MRSA : A recent study evaluated the effectiveness of several indole derivatives against MRSA and found that compounds with longer carbon chains exhibited higher antibacterial activity. This suggests that structural modifications can significantly influence biological activity .
  • Antifungal Efficacy : Another investigation assessed the antifungal properties of various indole derivatives and found that specific substitutions improved their effectiveness against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Formyl-1H-indol-2-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, refluxing 3-formylindole precursors with thiazolidinone derivatives under acidic conditions yields structurally similar indole-propanoic acid hybrids . Optimization includes adjusting reaction time (2.5–3 hours), temperature (reflux), and purification via recrystallization from acetic acid. Monitoring by TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C) to confirm proton environments and carbonyl groups.
  • IR spectroscopy to identify formyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functionalities.
  • Single-crystal X-ray diffraction to resolve molecular geometry. For disordered solvent molecules, tools like PLATON’s SQUEEZE are critical to exclude ambiguous electron density .

Advanced Research Questions

Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer : Focus on modifying three regions:

  • Formyl group : Replace with acetyl or nitro groups to alter electrophilicity.
  • Indole ring : Introduce halogens (e.g., fluorine at C5) or methyl groups to assess steric/electronic effects .
  • Propanoic acid chain : Explore esterification or amidation to modulate bioavailability. Biological assays (e.g., enzyme inhibition) should validate SAR, guided by precedents in indole-based drug discovery .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent disorder or unresolved hydrogen bonding. Strategies include:

  • Using SQUEEZE (PLATON) to model disordered solvent contributions .
  • Cross-validating with DFT calculations to optimize molecular geometry.
  • Supplementing with solid-state NMR or PXRD to confirm packing arrangements.

Q. What are the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Hypothesize phase I/II metabolism based on structural analogs:

  • Phase I : Hydroxylation of the indole ring or oxidation of the formyl group to carboxylic acid.
  • Phase II : Glucuronidation or sulfation of hydroxylated metabolites, as seen in 3-(4-hydroxyphenyl)propanoic acid derivatives .
  • Experimental validation requires in vitro hepatic microsome assays and LC-MS/MS to track metabolite formation.

Data Analysis & Experimental Design

Q. How can computational modeling enhance the study of this compound’s reactivity?

  • Methodological Answer :

  • Docking studies (AutoDock, Schrödinger) predict binding modes with biological targets (e.g., enzymes or receptors).
  • DFT calculations (Gaussian, ORCA) optimize transition states for reactions like nucleophilic additions to the formyl group.
  • MD simulations assess stability in solvent environments, guiding synthetic route design .

Q. What experimental controls are critical when evaluating the biological activity of this compound?

  • Methodological Answer :

  • Negative controls : Use indole derivatives lacking the formyl or propanoic acid groups.
  • Solvent controls (e.g., DMSO/ethanol) to rule out vehicle effects.
  • Positive controls : Known inhibitors/agonists for target pathways (e.g., indomethacin for COX inhibition).
  • Dose-response curves (IC₅₀/EC₅₀) and triplicate replicates ensure reproducibility .

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